4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene
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Overview
Description
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 1-chloro-2-[(4-fluorophenyl)methyl]benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their subsequent halogenation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures is often used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biphenyl derivatives .
Scientific Research Applications
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The presence of halogen atoms on the benzene ring influences its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: This compound shares a similar structure but lacks the [(4-fluorophenyl)methyl] group.
1-Bromo-4-fluorobenzene: It contains only bromine and fluorine atoms attached to the benzene ring.
1-Bromo-2-fluorobenzene: This compound has bromine and fluorine atoms in different positions on the benzene ring.
Uniqueness: 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is unique due to the presence of multiple halogen atoms and the [(4-fluorophenyl)methyl] group, which confer distinct reactivity and selectivity in chemical reactions. Its structure allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C13H9BrClF |
---|---|
Molecular Weight |
299.56 g/mol |
IUPAC Name |
4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9BrClF/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2 |
InChI Key |
PRJCCPJWDDDOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)F |
Origin of Product |
United States |
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